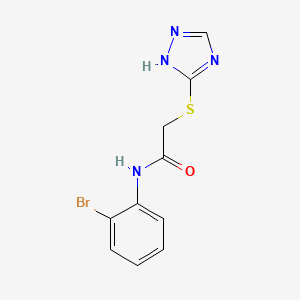![molecular formula C17H20N2O4S B5675747 N-[4-(aminosulfonyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5675747.png)
N-[4-(aminosulfonyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related acetamide compounds typically involves multiple steps, including the use of benzenesulfonyl chloride with amines under specific conditions, followed by substitution reactions to introduce various functional groups. For instance, Khalid et al. (2014) detailed the synthesis of N-substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, demonstrating the versatility of acetamide synthesis strategies involving sulfonyl chloride intermediates and amines (Khalid et al., 2014).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including N-[4-(aminosulfonyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide, can be characterized using various spectroscopic techniques. X-ray crystallography, for instance, has been employed to determine the structure of similar compounds, revealing details about intra- and intermolecular hydrogen bonding and the planarity of the amide group relative to the aromatic rings. Gowda et al. (2008) analyzed the crystal structure of N-(4-Chlorophenylsulfonyl)-2,2,2-trimethylacetamide, highlighting the typical conformations and bond parameters in the crystal lattice (Gowda et al., 2008).
Chemical Reactions and Properties
Acetamide derivatives participate in various chemical reactions, reflecting their chemical properties. These can include reactions with different electrophiles, nucleophiles, and the formation of complexes with metals. Vavasori et al. (2023) discussed a one-pot synthesis approach for N-(4-hydroxyphenyl)acetamide via the reductive carbonylation of nitrobenzene, showcasing the compound's reactivity and potential for complex synthesis (Vavasori et al., 2023).
Eigenschaften
IUPAC Name |
N-(4-sulfamoylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-11-4-5-12(2)17(13(11)3)23-10-16(20)19-14-6-8-15(9-7-14)24(18,21)22/h4-9H,10H2,1-3H3,(H,19,20)(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRVBEBUSAAVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-sulfamoylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3S*,4R*)-1-(9H-fluoren-2-ylmethyl)-4-isopropylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B5675666.png)
![8-[(4-nitrobenzyl)thio]quinoline](/img/structure/B5675668.png)

![rel-(4aS,8aS)-2-[(4-phenyl-1-piperidinyl)acetyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5675678.png)
![N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5675697.png)
![2-[3-(1-piperazinyl)phenyl]nicotinamide hydrochloride](/img/structure/B5675704.png)
![4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzenesulfonamide](/img/structure/B5675710.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5675716.png)
![7-chloro-3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5675730.png)
![N-cyclopropyl-3-[5-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5675741.png)
![N-[3-(2-amino-1,3-thiazol-4-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5675742.png)
![4-{1-cyclohexyl-5-[(methylthio)methyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5675752.png)
![2-(2,4-dichlorophenoxy)-N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B5675766.png)
![rel-(4aS,7aS)-6-(3,5-dichloro-4-methylbenzoyl)octahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B5675773.png)